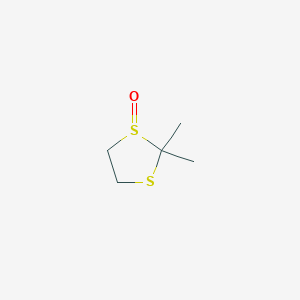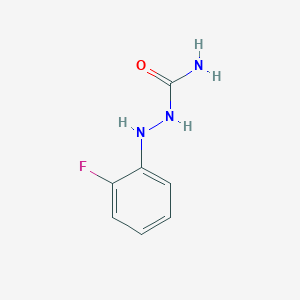![molecular formula C17H22O3 B14610754 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one CAS No. 59793-71-4](/img/structure/B14610754.png)
1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one is an organic compound that features a dioxolane ring fused with a phenyl group and a cyclohexyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with a catalyst such as p-toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of molecular sieves or orthoesters can aid in the effective removal of water, enhancing the stability and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro compounds, halogenated derivatives
Aplicaciones Científicas De Investigación
1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one involves its interaction with molecular targets through its dioxolane and phenyl moieties. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .
Comparación Con Compuestos Similares
1,3-Dioxolane: A simpler analog with similar structural features but lacking the phenyl and cyclohexyl substituents.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Ethylene carbonate: A cyclic carbonate with similar reactivity but different applications.
Uniqueness: 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one is unique due to its combination of a dioxolane ring with a phenyl and cyclohexyl group, which imparts distinct chemical and physical properties. This structural complexity allows for a broader range of applications and reactivity compared to simpler analogs .
Propiedades
Número CAS |
59793-71-4 |
|---|---|
Fórmula molecular |
C17H22O3 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
1-[4-(2-cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C17H22O3/c1-13(18)14-7-9-16(10-8-14)17(19-11-12-20-17)15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3 |
Clave InChI |
BQTBPQAPQOQZFE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C2(OCCO2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)

![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)


![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)
